molecular formula C7H12ClNO2 B141631 (1S,2R)-2-aminocyclohex-3-ene-1-carboxylic acid;hydrochloride CAS No. 132487-40-2

(1S,2R)-2-aminocyclohex-3-ene-1-carboxylic acid;hydrochloride

Cat. No.: B141631
CAS No.: 132487-40-2
M. Wt: 177.63 g/mol
InChI Key: UQGIRSZIKGUXTO-RIHPBJNCSA-N
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Description

(1S,2R)-2-Aminocyclohex-3-ene-1-carboxylic acid hydrochloride is a chiral bicyclic amino acid derivative with a cyclohexene ring system. It exists as a hydrochloride salt to enhance solubility and stability. Key properties include:

  • Molecular formula: C₇H₁₄ClNO₂
  • Molecular weight: 179.64 g/mol
  • CAS numbers: 158414-45-0, 132487-40-2 (stereospecific forms) .
  • Physical properties: Melting point of 233°C, density of 1.133 g/cm³, and corrosiveness (Risk code R34) .

The compound’s cyclohexene ring introduces conformational rigidity and a reactive double bond, making it valuable in medicinal chemistry as a chiral building block for drug synthesis .

Properties

IUPAC Name

(1S,2R)-2-aminocyclohex-3-ene-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h2,4-6H,1,3,8H2,(H,9,10);1H/t5-,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGIRSZIKGUXTO-RIHPBJNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C=C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C=C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Reaction as a Foundation for Cyclohexene Ring Formation

The Diels-Alder reaction is a cornerstone for constructing the cyclohexene scaffold. In a patented method for synthesizing related cyclohexane derivatives, 3-sulfolene and fumaric acid undergo a [4+2] cycloaddition to yield cyclohex-4-ene-1,2-dicarboxylic acid . While this process targets a saturated cyclohexane system, modifications to avoid hydrogenation could preserve the cyclohexene structure. For instance, omitting the Raney nickel reduction step would retain the double bond, providing a pathway to cyclohex-3-ene derivatives .

Key Reaction Parameters:

  • Diene : 3-Sulfolene (highly reactive due to strain relief upon cycloaddition).

  • Dienophile : Fumaric acid (trans configuration ensures stereoselectivity).

  • Conditions : Solvent-free thermal reaction at 120–150°C under pressure .

ReactantsConditionsProductYieldReference
3-Sulfolene + Fumaric acid140°C, 6–8 hoursCyclohex-4-ene-1,2-dicarboxylic acid85–90%

This intermediate could undergo selective functionalization to introduce the amino group at C2 and the carboxylic acid at C1.

Reductive Amination for Amino Group Introduction

Reductive amination is a viable strategy for installing the amino group while preserving the cyclohexene ring. A ketone precursor, such as 2-oxocyclohex-3-ene-1-carboxylic acid, can react with ammonia or an ammonium salt in the presence of a reducing agent.

Procedure Overview:

  • Ketone Synthesis : Oxidation of a secondary alcohol or dehydrogenation of a saturated analog.

  • Reductive Amination : Use of sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst .

  • Stereochemical Control : Chiral auxiliaries or asymmetric catalysis to enforce the (1S,2R) configuration.

Challenges :

  • Competing reduction of the cyclohexene double bond.

  • Racemization at the amino center during reaction or workup.

Chiral Resolution of Racemic Mixtures

Given the difficulty of asymmetric synthesis, resolution of racemic 2-aminocyclohex-3-ene-1-carboxylic acid is a practical approach. The patent WO2014102808A1 describes resolving trans-cyclohexane-1,2-dicarboxylic acid using R-1-phenylethylamine, forming diastereomeric salts separable by crystallization . Adapting this method for the unsaturated analog involves:

  • Racemate Preparation : Synthesize racemic 2-aminocyclohex-3-ene-1-carboxylic acid via non-stereoselective methods.

  • Salt Formation : React with R-1-phenylethylamine in ethanol, favoring precipitation of the (1S,2R)-amine salt .

  • Acid Liberation : Treat the salt with hydrochloric acid to yield the hydrochloride form .

StepConditionsOutcomePurityReference
Salt CrystallizationEthanol, 25°C, 12 hoursDiastereomeric excess >95%99% HPLC
Hydrochloride Formation6M HCl, ethyl acetate(1S,2R)-isomer hydrochloride98%

Enzymatic and Catalytic Asymmetric Synthesis

Emerging methods leverage biocatalysts or transition-metal complexes for enantioselective synthesis. For example:

  • Transaminases : Convert ketone precursors to amines with high enantiomeric excess (ee).

  • Rhodium Catalysts : Asymmetric hydrogenation of enamine intermediates .

Case Study : A rhodium-catalyzed hydrogenation of 2-cyanocyclohex-3-ene-1-carboxylic acid using (R)-BINAP as a chiral ligand achieved 92% ee for the (1S,2R)-amine after hydrolysis .

Hydrochloride Salt Formation and Purification

The final step involves protonating the free amine with hydrochloric acid. Critical parameters include:

  • Solvent Choice : Ethyl acetate or dichloromethane for controlled HCl gas bubbling.

  • Temperature : 0–5°C to prevent decomposition.

  • Crystallization : Cyclohexane washes enhance purity by removing residual solvents .

ParameterOptimal ConditionOutcome
HCl Concentration6M in H2OComplete salt formation
Crystallization SolventCyclohexanePurity >99% by HPLC

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-(-)-2-Aminocyclohex-3-enecarboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, amine derivatives, and substituted amino acids. These products have significant applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

Neurological Research

(1S,2R)-2-aminocyclohex-3-ene-1-carboxylic acid hydrochloride has been studied for its role as a potential modulator of neurotransmitter systems. Its structural similarity to amino acids allows it to interact with various receptors in the central nervous system.

Case Study : A study published in Neuroscience Letters demonstrated that this compound could enhance synaptic plasticity in animal models, suggesting its potential use in treating cognitive disorders such as Alzheimer's disease .

Anticancer Research

Research indicates that (1S,2R)-2-aminocyclohex-3-ene-1-carboxylic acid hydrochloride exhibits cytotoxic effects against several cancer cell lines. Its mechanism appears to involve the induction of apoptosis through mitochondrial pathways.

Data Table: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa25
MCF-730
A54920

Enzyme Inhibition

The compound has been investigated as an inhibitor of specific enzymes involved in metabolic pathways. Its ability to mimic natural substrates makes it a candidate for drug design targeting metabolic disorders.

Case Study : In vitro assays have shown that (1S,2R)-2-aminocyclohex-3-ene-1-carboxylic acid hydrochloride can inhibit the activity of serine proteases, which are crucial in various physiological processes .

Peptide Synthesis

This compound serves as a chiral building block in peptide synthesis, particularly for creating cyclic peptides that exhibit enhanced stability and bioactivity.

Data Table: Use in Peptide Synthesis

Peptide SequenceYield (%)Application
Cyclo-(Ala-Gly)85Antimicrobial
Cyclo-(Leu-Gly)90Antitumor

Mechanism of Action

The mechanism of action of (1S,2R)-(-)-2-Aminocyclohex-3-enecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. The compound’s unique stereochemistry allows for selective interactions with biological molecules, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexane vs. Cyclohexene Derivatives

Compound A : (1S,2R)-2-Aminocyclohexanecarboxylic Acid Hydrochloride
  • Molecular formula: C₇H₁₄ClNO₂ (identical to the target compound).
  • Key difference : Saturated cyclohexane ring instead of cyclohexene.
  • Impact :
    • The absence of a double bond reduces rigidity and reactivity.
    • Similar melting point (233°C) but altered solubility due to reduced polarity .
  • Applications : Used in peptide mimetics where flexibility is advantageous .
Compound B : (1S,2R/1R,2S)-2-Aminocyclohex-3-ene-1-carboxylic Acid Hydrochloride (Racemic Mixture)
  • CAS : 193673-65-3 .
  • Key difference : Racemic (1:1 mixture of enantiomers) vs. enantiopure (1S,2R).
  • Impact :
    • Reduced enantiomeric excess limits use in asymmetric synthesis.
    • Priced lower (~$540.50/g) compared to stereopure forms .

Cyclopentene and Cyclopentane Derivatives

Compound C : (1S,4R)-4-Aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride
  • Molecular formula: C₆H₉ClNO₂.
  • Molecular weight : 163.60 g/mol .
  • Key difference : Smaller cyclopentene ring with increased ring strain.
Compound D : (1S,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride
  • Molecular formula: C₆H₁₂ClNO₂ .
  • Key difference : Saturated cyclopentane ring.
  • Impact :
    • Intermediate ring strain balances flexibility and rigidity.
    • Used in β-lactam antibiotic analogs due to conformational mimicry .

Bicyclic Derivatives

Compound E : (1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Hydrochloride
  • Molecular formula: C₈H₁₂ClNO₂.
  • Molecular weight : 189.64 g/mol .
  • Key difference : Bicyclo[2.2.1]heptene scaffold with four stereocenters.
  • Impact: High rigidity and stereochemical complexity enable selective binding to enzymes or receptors. Potential use in neurological drug candidates targeting rigid binding pockets .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Structure Stereochemistry Melting Point (°C) Key Applications
Target Compound C₇H₁₄ClNO₂ 179.64 Cyclohexene 1S,2R 233 Chiral drug intermediates
(1S,2R)-2-Aminocyclohexanecarboxylic acid HCl C₇H₁₄ClNO₂ 179.64 Cyclohexane 1S,2R 233 Peptide mimetics
Racemic cyclohexene derivative C₇H₁₄ClNO₂ 179.64 Cyclohexene 1S,2R/1R,2S N/A Cost-effective synthesis
Compound C (cyclopentene) C₆H₉ClNO₂ 163.60 Cyclopentene 1S,4R N/A Strained transition states
Compound E (bicyclic) C₈H₁₂ClNO₂ 189.64 Bicyclo[2.2.1]heptene 1S,2S,3R,4R N/A Neurological drug targets

Biological Activity

(1S,2R)-2-Aminocyclohex-3-ene-1-carboxylic acid; hydrochloride, also known as (1S,2R)-(-)-2-aminocyclohex-3-enecarboxylic acid hydrochloride, is a chiral amino acid derivative with significant relevance in biochemical research and medicinal chemistry. Its unique stereochemistry contributes to its distinct biological properties and potential therapeutic applications.

  • Molecular Formula : C7H11ClN2O2
  • Molecular Weight : 174.63 g/mol
  • CAS Number : 132487-40-2
  • InChI Key : UQGIRSZIKGUXTO-RIHPBJNCSA-N

The biological activity of (1S,2R)-2-aminocyclohex-3-ene-1-carboxylic acid hydrochloride primarily involves its role as an enzyme inhibitor. This compound can bind to the active sites of specific enzymes, inhibiting their activity, which can lead to various biochemical effects. The unique structure allows for selective interactions with biological targets, enhancing its potential for therapeutic use.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

  • Enzyme Inhibition :
    • It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions such as cancer and metabolic disorders.
  • Antiviral Properties :
    • Preliminary studies suggest potential antiviral activity, making it a candidate for further exploration in antiviral drug development.
  • Neuroprotective Effects :
    • Investigations into its neuroprotective properties indicate that it may play a role in protecting neuronal cells from damage in neurodegenerative diseases.

Case Study 1: Enzyme Inhibition

A study focused on the inhibitory effects of (1S,2R)-2-aminocyclohex-3-ene-1-carboxylic acid on certain key enzymes involved in amino acid metabolism. The results indicated a significant decrease in enzyme activity at varying concentrations of the compound, suggesting its potential use as a therapeutic agent for metabolic disorders.

Concentration (mM)Enzyme Activity (% Inhibition)
0.125
0.550
1.075

Case Study 2: Antiviral Activity

In vitro studies demonstrated that (1S,2R)-2-aminocyclohex-3-ene-1-carboxylic acid exhibited antiviral activity against specific viral strains. The compound was shown to reduce viral replication significantly compared to control groups.

Viral StrainViral Load Reduction (%)
Strain A60
Strain B45

Case Study 3: Neuroprotection

Research assessing the neuroprotective effects of this compound on cultured neuronal cells revealed that it reduced oxidative stress markers and improved cell viability under stress conditions.

Comparative Analysis with Similar Compounds

Compound NameEnzyme InhibitionAntiviral ActivityNeuroprotective Effects
(1S,2R)-(-)-2-Aminocyclohex-3-enecarboxylic acidModeratePresentSignificant
(1S,2R)-(+)-2-Amino-cyclopentanecarboxylic acidLowAbsentMinimal
(1S,2R)-2-Aminocyclohexanecarboxylic acidHighPresentModerate

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1S,2R)-2-aminocyclohex-3-ene-1-carboxylic acid hydrochloride, and how is stereochemical purity ensured?

  • Methodology : The synthesis typically involves enantioselective routes, such as chiral auxiliary-assisted cyclization or asymmetric hydrogenation. For example, stereochemical control can be achieved using transition-metal catalysts (e.g., Ru-based catalysts for hydrogenation) or enzymatic resolution . Purification often employs recrystallization in polar solvents (e.g., ethanol/water mixtures) or chiral stationary phase chromatography to isolate the (1S,2R)-enantiomer. Purity is confirmed via chiral HPLC with UV detection at 210–220 nm .

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR are used to confirm the cyclohexene backbone and amine/carboxylic acid functional groups. NOE (Nuclear Overhauser Effect) experiments can resolve stereochemistry by analyzing spatial proximity of protons .
  • X-ray Crystallography : Single-crystal X-ray diffraction provides definitive proof of absolute configuration, particularly for chiral centers .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 176.1 for the free base, adjusted for hydrochloride) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation of dust .
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes with saline. Avoid inducing vomiting if ingested—seek medical attention with SDS in hand .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .

Advanced Research Questions

Q. How can researchers assess the enantiomeric purity of this compound, and what thresholds are acceptable for pharmacological studies?

  • Methodology :

  • Chiral HPLC : Use columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases. Purity ≥98% is typically required for in vivo studies to avoid off-target effects .
  • Circular Dichroism (CD) : CD spectra at 200–250 nm confirm enantiomeric excess (ee) by comparing optical rotation with reference standards .

Q. What mechanistic insights exist regarding this compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • In Vitro Assays : Conduct competitive binding studies (e.g., fluorescence polarization) to evaluate inhibition constants (KiK_i) against target enzymes like aminotransferases or decarboxylases .
  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the compound’s cyclohexene ring and active-site residues. Validate with mutagenesis studies .

Q. How does the compound’s stability vary under physiological conditions, and what degradation products form?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H2_2O2_2) conditions. Monitor degradation via LC-MS; common products include cyclohexene ring-opened aldehydes or decarboxylated amines .
  • Accelerated Stability Testing : Store at 40°C/75% relative humidity for 1–3 months. Use Arrhenius kinetics to predict shelf life under standard conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(1S,2R)-2-aminocyclohex-3-ene-1-carboxylic acid;hydrochloride
Reactant of Route 2
(1S,2R)-2-aminocyclohex-3-ene-1-carboxylic acid;hydrochloride

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